2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclohexyloxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclohexyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process can be summarized as follows:
Starting Materials: 4-(Cyclohexyloxy)phenylboronic acid, pinacol.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), dehydrating agent (e.g., molecular sieves), inert atmosphere (e.g., nitrogen or argon).
Procedure: The boronic acid and pinacol are mixed in the solvent, and the dehydrating agent is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: In the presence of water or aqueous acids, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water).
Oxidation: Hydrogen peroxide, solvent (e.g., methanol).
Hydrolysis: Aqueous acid (e.g., HCl), water.
Major Products
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Oxidation: Corresponding phenol.
Hydrolysis: Corresponding boronic acid and pinacol.
Scientific Research Applications
2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is used in the development of bioconjugates and labeling of biomolecules.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action of 2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process can be summarized as follows:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters used in Suzuki-Miyaura coupling:
Phenylboronic Acid: A simpler boronic acid that lacks the steric hindrance provided by the cyclohexyloxy group, making it less selective in some reactions.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar in structure but with a methoxy group instead of a cyclohexyloxy group, leading to different electronic properties and reactivity.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent, which can participate in additional types of reactions, such as halogen-metal exchange.
The uniqueness of this compound lies in its combination of steric and electronic properties, which make it a versatile and selective reagent in various organic transformations.
Properties
Molecular Formula |
C18H27BO3 |
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Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-(4-cyclohexyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H27BO3/c1-17(2)18(3,4)22-19(21-17)14-10-12-16(13-11-14)20-15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3 |
InChI Key |
GLZDNMLUSAZKBG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCCC3 |
Origin of Product |
United States |
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